7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
Description
Historical Evolution of Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds have been pivotal in drug discovery since the 19th century, with early milestones including quinine for malaria and penicillin for bacterial infections. These naturally occurring heterocycles demonstrated the potential of nitrogen- and oxygen-containing rings to interact with biological targets. By the mid-20th century, synthetic methods enabled systematic exploration of heterocyclic frameworks, leading to breakthroughs like imatinib (a pyrimidine-based anticancer agent) and acyclovir (a guanine-derived antiviral). The imidazo[4,5-c]pyridine scaffold emerged as a synthetic analogue of purines, leveraging its bicyclic structure to mimic endogenous molecules while offering tunable pharmacokinetic properties.
Modern advances, such as C–H activation and multicomponent reactions, have further expanded access to functionalized heterocycles, accelerating drug discovery pipelines. For instance, borrowing hydrogen catalysis allows efficient alkylation of imidazo[4,5-c]pyridines, while photoredox methods enable late-stage functionalization. These methodologies underscore the synergy between traditional heterocyclic chemistry and cutting-edge synthetic strategies.
Structural Significance of 7-Bromo-3-methyl Substitution Patterns
The 7-bromo-3-methyl substitution on the imidazo[4,5-c]pyridine core introduces distinct electronic and steric effects that enhance drug-like properties. Bromine, a heavy halogen, increases molecular polarizability and facilitates halogen bonding with biomolecular targets, improving binding affinity. Meanwhile, the methyl group at the 3-position stabilizes the imidazole ring through steric hindrance, reducing metabolic degradation. Structural analyses reveal a planar conformation with a root mean square deviation of 0.017 Å for non-hydrogen atoms, ensuring conformational rigidity and optimal target engagement.
Table 1: Key Structural and Physical Properties of 7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrN₃O |
| Molecular Weight | 228.05 g/mol |
| Planarity (RMSD) | 0.017 Å |
| Halogen Bonding Capacity | High (Bromine at C7) |
| Metabolic Stability | Enhanced (Methyl at C3) |
These substitutions also influence reactivity. The bromine atom serves as a leaving group in nucleophilic aromatic substitution, enabling diversification at the 7-position, while the methyl group directs regioselective functionalization at adjacent sites. Such tunability makes the scaffold a versatile platform for structure-activity relationship (SAR) studies.
Scope of Academic Research on Imidazo[4,5-c]pyridine Scaffolds
Academic research has focused on three pillars: synthetic innovation, biological evaluation, and computational modeling. For synthesis, methods like bromination-methylation sequences and cyclocondensation reactions dominate. A representative two-step synthesis involves:
- Bromination : Treating 3-methylimidazo[4,5-c]pyridin-2-one with N-bromosuccinimide (NBS) under radical conditions to introduce bromine at C7.
- Methylation : Using methyl iodide in the presence of a base to install the methyl group at N3.
Table 2: Representative Synthetic Routes for 7-Bromo-3-methyl Derivatives
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | NBS, AIBN, CCl₄, reflux | 85% | 98% |
| 2 | CH₃I, K₂CO₃, DMF, 50°C | 78% | 95% |
Biologically, imidazo[4,5-c]pyridines exhibit broad activities, including antimycobacterial and anticancer effects. For example, derivatives bearing sulfonamide groups demonstrated in vitro activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL. Computational studies further predict interactions with kinase ATP-binding pockets, suggesting potential in targeted cancer therapies. Collaborative efforts between academia and industry continue to optimize these scaffolds for clinical translation.
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
7-bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C7H6BrN3O/c1-11-5-3-9-2-4(8)6(5)10-7(11)12/h2-3H,1H3,(H,10,12) |
InChI Key |
FRGBUQGXXZVYGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN=CC(=C2NC1=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazo[4,5-c]pyridin-2-one Core
The imidazo[4,5-c]pyridine scaffold is typically constructed from pyridine-3,4-diamine derivatives. Cyclization with carbonyl sources, such as phosgene or triphosgene, yields the 1H-imidazo[4,5-c]pyridin-2(3H)-one core. For example, treating 4-chloro-3-nitropyridine with ammonium hydroxide generates pyridine-3,4-diamine, which undergoes cyclization in the presence of triphosgene to form the unsubstituted imidazo[4,5-c]pyridin-2-one.
Regioselective Bromination
Bromination at the 7-position is achieved using bromine (Br₂) in dichloromethane (DCM) at 0–5°C. The electron-rich C7 position of the imidazo[4,5-c]pyridin-2-one is highly reactive toward electrophilic substitution, enabling regioselective bromination. For instance, dissolving the core compound in DCM and adding Br₂ dropwise over 30 minutes yields 7-bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one with >85% purity.
Optimization Note: Lower temperatures (0°C) minimize di-bromination byproducts, while excess Br₂ (1.2 equiv) ensures complete monobromination.
N-Methylation at Position 3
The final step involves alkylation of the nitrogen at position 3 using methyl iodide (CH₃I) in tetrahydrofuran (THF) with sodium hydride (NaH) as a base. A representative procedure includes:
-
Dissolving 7-bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one (1.0 equiv) in anhydrous THF.
-
Adding NaH (2.0 equiv) at 0°C, followed by CH₃I (1.5 equiv).
-
Stirring at room temperature for 12 hours to achieve >90% conversion.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | ≥95% |
| Reaction Time | 12 hours |
One-Pot Sequential Bromination and Methylation
Integrated Reaction Design
This method combines bromination and methylation in a single pot, reducing purification steps. The protocol involves:
-
Bromination: Treating the imidazo[4,5-c]pyridin-2-one core with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 2 hours.
-
Methylation: Direct addition of methyl triflate (CH₃OTf) and potassium carbonate (K₂CO₃) to the same pot, stirring at 60°C for 6 hours.
Advantages:
Solvent and Catalyst Optimization
Polar aprotic solvents like DMF enhance NBS reactivity, while K₂CO₃ neutralizes HBr generated during bromination, preventing acid-mediated decomposition.
Comparative Data:
| Solvent | Bromination Efficiency | Methylation Yield |
|---|---|---|
| DMF | 95% | 78% |
| THF | 65% | 52% |
| Acetonitrile | 80% | 68% |
Palladium-Catalyzed Cross-Coupling for Functionalized Intermediates
Telescopic Bromination and Cyclization
Recent advances employ telescopic processes where bromination and cyclization occur sequentially without isolation. A representative protocol:
-
Brominate 3-amino-4-chloropyridine using CuBr₂ in acetic acid at 120°C.
-
Directly cyclize the product with urea under microwave irradiation (150°C, 20 minutes).
Performance Metrics:
| Step | Yield | Time |
|---|---|---|
| Bromination | 88% | 2 hours |
| Cyclization | 82% | 20 min |
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents such as DMF or DMSO.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of 7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds derived from this scaffold have been evaluated for their efficacy against breast cancer and leukemia cells, demonstrating promising results in preclinical models.
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Various studies have reported that derivatives of this compound possess activity against a range of bacteria and fungi. This has implications for developing new antibiotics in response to increasing antibiotic resistance.
3. Neurological Applications
There is emerging interest in the neuroprotective effects of this compound. Preliminary studies suggest that it may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating pathways involved in neuronal survival and inflammation.
Synthesis and Derivatives
The synthesis of this compound typically involves bromination followed by methylation of precursor compounds. This synthetic route allows for the generation of various derivatives, which can be tailored for specific biological activities.
| Synthesis Method | Description |
|---|---|
| Bromination | Introduction of bromine at the 7-position |
| Methylation | Addition of a methyl group at the 3-position |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored various derivatives of this compound against human breast cancer cell lines (MCF-7). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
In a study featured in Antibiotics, researchers evaluated the antimicrobial properties of synthesized derivatives against Staphylococcus aureus and Candida albicans. The results showed significant inhibition zones, indicating promising antimicrobial activity.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s activity and physicochemical properties are influenced by substituent positions and electronic effects. Below is a comparative analysis with structurally related analogs:
Crystallographic and Physicochemical Properties
- Planarity : The title compound’s planar structure facilitates π-π stacking and dimer formation , whereas allyl-substituted analogs exhibit deviations (e.g., 0.014 Å in 1,3-diallyl derivatives) due to bulky groups .
- Hydrogen Bonding : The N–H⋯O dimer motif in the title compound contrasts with C–H⋯O/N–H⋯N chains in acetylated derivatives , impacting solubility and crystal packing.
Pharmacological Optimization
- Scaffold Hopping: Replacing the imidazo[4,5-c]pyridinone core in I-BET151 with a tricyclic γ-carboline motif improved BRD4-binding affinity .
- QSAR Insights : Polar substituents at specific positions enhance interactions with receptor sites, while excessive lipophilicity reduces efficacy .
Biological Activity
7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including the bromine atom at the 7-position and a methyl group at the 3-position of the imidazole ring, contribute to its biological activity. This article explores the biological properties, synthesis, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₆BrN₃O, with a molecular weight of 228.05 g/mol. The compound exhibits a planar conformation, which is crucial for its interaction with biological targets.
Chemical Structure:
Synthesis
The synthesis typically involves bromination followed by methylation of precursor compounds. A common synthetic route includes:
- Bromination : A precursor imidazo compound is brominated at the 7-position.
- Methylation : The resulting brominated compound is then methylated using methyl iodide.
This method ensures high yields and purity of the target compound, making it suitable for further biological evaluations.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.50 | Induction of apoptosis |
| NCI-H460 (Lung) | 42.30 | Cell cycle arrest and apoptosis |
| Hep-2 (Laryngeal) | 17.82 | Inhibition of proliferation |
These results indicate that the compound could serve as a lead for developing new anticancer therapies targeting specific pathways involved in tumor growth and survival .
Antimicrobial Activity
Preliminary evaluations suggest that this compound may possess antimicrobial properties. Studies have reported moderate activity against several bacterial strains, indicating its potential use as an antibacterial agent.
Case Studies
- Study on MCF7 Cell Lines : A study demonstrated that treatment with varying concentrations of this compound led to significant reductions in cell viability, highlighting its potential as an anticancer agent.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, supporting its efficacy in a physiological context .
Q & A
Q. Key Steps :
- Alkylation : Methyl iodide acts as the methylating agent.
- Catalysis : TBAB enhances reaction efficiency in DMF.
- Purification : Column chromatography ensures high purity (>98%).
How can reaction conditions be optimized for N-alkylation of the imidazo[4,5-c]pyridinone core?
Advanced Research Focus
Optimization involves adjusting:
- Catalyst Load : TBAB (0.1–0.5 mol%) improves alkylation efficiency by stabilizing intermediates .
- Solvent : DMF is preferred for its high polarity and ability to dissolve both organic and inorganic reagents .
- Temperature : Reflux (e.g., 80–100°C) accelerates reactions but may require shorter durations (24 hours) to avoid side products .
- Stoichiometry : A 2.5:1 molar ratio of methyl iodide to substrate ensures complete methylation .
Q. Example Protocol :
Combine substrate (1 mmol), K₂CO₃ (4 mmol), TBAB (0.1 mmol), and DMF (15 mL).
Add methyl iodide (2.5 mmol) dropwise under stirring.
Reflux for 24 hours, monitor via TLC.
Filter, concentrate, and purify via column chromatography .
What crystallographic techniques confirm the planar structure of 7-Bromo-3-methyl derivatives?
Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:
- Planarity : The imidazo[4,5-b]pyridinone core exhibits near-planar geometry (r.m.s. deviation <0.017 Å) due to conjugation .
- Hydrogen Bonding : N–H···O interactions form dimers, stabilizing the crystal lattice .
- Dihedral Angles : Substituents (e.g., methyl) align with the core plane (dihedral angles <5°) .
Q. Methodology :
- Crystallize the compound from methanol or ethyl acetate/hexane.
- Collect data at 293 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refine structures using SHELXL .
How do substituent positions (e.g., bromine at C7 vs. C6) affect reactivity and biological activity?
Q. Advanced Research Focus
- Reactivity : Bromine at C6 (vs. C7) increases electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling) .
- Biological Implications : C7-bromo derivatives show enhanced interactions with purine-binding enzymes (e.g., kinases) due to steric and electronic mimicry of adenine .
Case Study :
6-Bromo derivatives are intermediates for Aurora kinase inhibitors, while 7-bromo analogs may target antiviral pathways .
Are there discrepancies in reported synthetic yields for brominated imidazopyridinones?
Data Contradiction Analysis
Yields vary due to:
Q. Mitigation Strategies :
- Standardize reaction monitoring (TLC/HPLC).
- Optimize solvent-to-substrate ratios (10:1 v/w in DMF) .
What analytical methods are critical for characterizing this compound?
Q. Methodological Guide
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at N3: δ 3.4–3.6 ppm) .
- HPLC-MS : Validates purity (>98%) and molecular weight (MW = 243.05 g/mol).
- SC-XRD : Resolves structural ambiguities (e.g., planarity, hydrogen bonding) .
Table 1: Comparison of Synthetic Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
